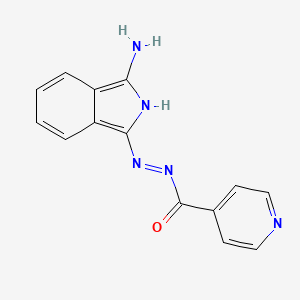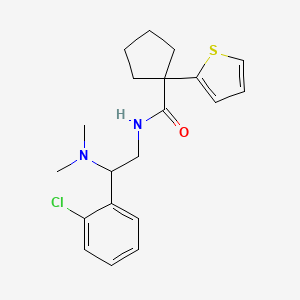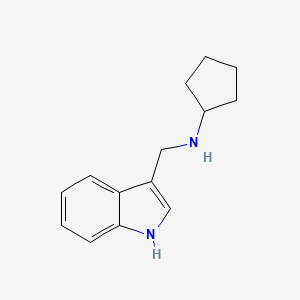![molecular formula C19H15F2N3O2 B2591128 4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide CAS No. 1181479-54-8](/img/structure/B2591128.png)
4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide, also known as DBCO-NHS ester, is a chemical compound that has gained significant attention in scientific research due to its ability to selectively label biomolecules. This compound is widely used in bioconjugation reactions and has been proven to be a valuable tool for studying biological systems.
Applications De Recherche Scientifique
Polymer Synthesis and Material Science
One notable application is in the synthesis and characterization of novel polyimides, which are important materials due to their thermal stability and solubility in organic solvents. The synthesis of new diamines and their polymerization with different dianhydrides demonstrates the utility of aromatic compounds in developing materials with high degradation temperatures and specific heat capacities. These polymers have potential applications in various high-performance materials due to their thermal properties and solubility (M. Butt et al., 2005).
Antimicrobial and Anti-inflammatory Research
Derivatives of benzamide, specifically N-Pyrazolylbenzamide derivatives, have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities. These compounds, characterized by their structural features, exhibit significant activity against various microorganisms and show promising anti-inflammatory effects. Such research underscores the importance of benzamide derivatives in developing new therapeutic agents (A. Fatima et al., 2015).
Fluorescence Enhancement Studies
The study of fluorescence enhancement in compounds related to benzamide, particularly through N-phenyl substitutions, highlights the "amino conjugation effect." This effect significantly impacts the fluorescence quantum yields and photostability of the compounds, making them potential candidates for applications in optical materials and fluorescence-based sensors (Jye‐Shane Yang et al., 2002).
Cancer Research and Proteasome Inhibition
In cancer research, specific derivatives have been designed to target the proteasome, a critical protein complex involved in degrading unneeded or damaged proteins. By inhibiting the proteasome, these compounds can induce apoptosis in cancer cells, offering a potential therapeutic strategy. Studies on the synthesis and characterization of such compounds provide insights into their mechanism of action and efficacy (Xingchen Yan et al., 2015).
Organic Synthesis and Catalysis
Research into the reactions of N,N-dimethylbenzamide derivatives with various compounds opens up new pathways in organic synthesis. The generation of α-dimethylaminobenzylidene derivatives and heterocyclic compounds through cyclization reactions exemplifies the versatility of benzamide derivatives in synthesizing complex organic molecules (T. Mukaiyama et al., 1966).
Propriétés
IUPAC Name |
4-[[(E)-2-cyano-3-(2,5-difluorophenyl)prop-2-enoyl]amino]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O2/c1-24(2)19(26)12-3-6-16(7-4-12)23-18(25)14(11-22)9-13-10-15(20)5-8-17(13)21/h3-10H,1-2H3,(H,23,25)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWWNPGZTNCAPU-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=C(C=CC(=C2)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=CC(=C2)F)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-cyano-3-(2,5-difluorophenyl)prop-2-enamido]-N,N-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2591045.png)






![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzamide](/img/structure/B2591058.png)
![(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methylidene]hydrazine](/img/structure/B2591059.png)

![3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2591062.png)
![N-(2,5-dimethoxyphenyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2591064.png)

